molecular formula C12H11BrN2O B2833941 1-(4-Bromophenyl)-5-ethylpyrazole-4-carbaldehyde CAS No. 2248353-33-3

1-(4-Bromophenyl)-5-ethylpyrazole-4-carbaldehyde

Cat. No.: B2833941
CAS No.: 2248353-33-3
M. Wt: 279.137
InChI Key: ZEVLJWMJIKRHPW-UHFFFAOYSA-N
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Description

The compound “1-(4-Bromophenyl)-5-ethylpyrazole-4-carbaldehyde” is likely to be an organic compound containing a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The 4-bromophenyl group indicates a phenyl ring (a derivative of benzene) with a bromine atom attached, and the term “carbaldehyde” suggests the presence of a formyl group (CHO), which is typical of aldehydes .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through the reaction of a 1,3-diketone with hydrazine. The 4-bromophenyl group could be introduced through a substitution reaction, and the aldehyde group could be formed through oxidation .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the bromophenyl group, and the aldehyde group. The bromine atom would be expected to add significant weight to the molecule, and the polar nature of the aldehyde group could result in interesting chemical properties .


Chemical Reactions Analysis

As an organic compound containing a reactive aldehyde group, “this compound” would be expected to undergo a variety of chemical reactions. These could include nucleophilic addition reactions, oxidation and reduction reactions, and various condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence of the bromine atom and the aldehyde group could influence properties such as polarity, solubility, boiling point, and melting point .

Future Directions

The study and development of new pyrazole derivatives is an active area of research, given their wide range of biological activities. Future research on “1-(4-Bromophenyl)-5-ethylpyrazole-4-carbaldehyde” could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

1-(4-bromophenyl)-5-ethylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O/c1-2-12-9(8-16)7-14-15(12)11-5-3-10(13)4-6-11/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVLJWMJIKRHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C2=CC=C(C=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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